Tert-butyl 3-((2-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Its molecular formula is , and it has a molecular weight of approximately . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that may influence biological activity.
The compound can be sourced from various chemical suppliers and is often used in research settings. It is classified as an amino acid derivative and is recognized for its role in biochemical interactions, particularly involving enzymes and receptors. Its structure includes a tert-butyl ester group, which is significant for its solubility and stability in various solvents.
The synthesis of tert-butyl 3-((2-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate typically involves several steps:
These methods often utilize standard organic synthesis techniques such as reflux, filtration, and chromatography for purification.
The synthesis may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of tert-butyl 3-((2-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate features:
The compound's structural data can be represented using various chemical notation systems:
InChI=1S/C16H25N3O2/c1-12(14-7-5-6-9-17-14)18-13-8-10-19(11-13)15(20)21-16(2,3)4/h5-7,9,12-13,18H,8,10-11H2,1-4H3/t12?,13-/m1/s1
CC(C1=CC=CC=N1)NC2CCN(C2)C(=O)OC(C)(C)C
Tert-butyl 3-((2-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate can participate in several chemical reactions:
The stability of the compound under various conditions should be tested to understand its reactivity profile fully. Kinetics studies may also be performed to determine reaction rates and mechanisms.
The mechanism of action for tert-butyl 3-((2-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate likely involves interaction with specific biological targets such as receptors or enzymes.
Studies have shown that compounds with similar structures can modulate enzyme activity and influence gene expression through these mechanisms.
Tert-butyl 3-((2-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate typically exhibits:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and solubility should be gathered from experimental results or literature values.
Tert-butyl 3-((2-(pyridin-2-yI)ethyl)amino)pyrrolidine-1-carboxylate has potential applications in:
This compound represents a valuable addition to the toolkit of researchers exploring new therapeutic agents or studying complex biochemical processes.
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5